molecular formula C18H17N5O3 B252325 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

Numéro de catalogue B252325
Poids moléculaire: 351.4 g/mol
Clé InChI: GLAVWFRKPCGTPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide, also known as QNZ, is a synthetic compound that belongs to the class of quinazoline derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide exerts its effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB, 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, as well as the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has also been shown to modulate the activity of immune cells, including T cells and macrophages.

Avantages Et Limitations Des Expériences En Laboratoire

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide is also highly specific for NF-κB and does not affect other signaling pathways. However, 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has some limitations, including its solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for research on 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide. One area of interest is the development of 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide analogs with improved solubility and bioavailability. Another area of research is the investigation of 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, the potential use of 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide as a diagnostic tool for NF-κB-related diseases is an area of interest.

Méthodes De Synthèse

The synthesis of 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide involves the reaction between 4-carbonylpyridine and 3-aminopropyl-1H-quinazoline-2,4-dione. The reaction is catalyzed by a base and carried out in a solvent such as ethanol or dimethylformamide. The resulting product is purified by recrystallization or chromatography.

Applications De Recherche Scientifique

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has been investigated as a potential treatment for cancer, rheumatoid arthritis, multiple sclerosis, and other autoimmune disorders.

Propriétés

Formule moléculaire

C18H17N5O3

Poids moléculaire

351.4 g/mol

Nom IUPAC

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H17N5O3/c24-16(12-6-10-19-11-7-12)20-8-3-9-21-18(26)15-22-14-5-2-1-4-13(14)17(25)23-15/h1-2,4-7,10-11H,3,8-9H2,(H,20,24)(H,21,26)(H,22,23,25)

Clé InChI

GLAVWFRKPCGTPF-UHFFFAOYSA-N

SMILES isomérique

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=NC=C3

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=NC=C3

SMILES canonique

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=NC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.